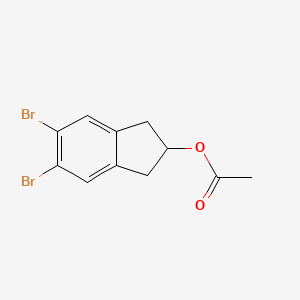

5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate

Description

Contextualization of 1H-Indene Derivatives within Synthetic Scaffolds

1H-Indene and its derivatives are recognized as crucial building blocks in organic synthesis. libretexts.orgnih.gov Their rigid, bicyclic structure provides a versatile platform for the construction of more complex molecular architectures. acs.org These derivatives are not merely synthetic curiosities; they are integral components in a variety of biologically active compounds, including those with anticancer, anti-inflammatory, and neuroprotective properties. acs.orgresearchgate.net The indene (B144670) motif is found in both natural products and pharmaceuticals, such as the non-steroidal anti-inflammatory drug Sulindac. acs.org Furthermore, the applications of indene derivatives extend into materials science, where they are used in the development of photovoltaic solar cells, fluorescent materials, and as ligands for metallocene catalysts in olefin polymerization. acs.orgresearchgate.net The diverse reactivity of the indene core allows for functionalization at various positions, making it an attractive target for synthetic chemists aiming to create libraries of novel compounds for screening and development. organic-chemistry.org

Overview of Brominated Indene Systems and Acetate (B1210297) Functionalities in Chemical Research

The introduction of bromine atoms onto the indene skeleton significantly influences its chemical reactivity and potential applications. Brominated organic compounds are valuable intermediates in synthesis, often serving as precursors for organometallic reagents and participants in metal-catalyzed cross-coupling reactions. researchgate.net The bromine atoms on the aromatic ring of an indene system, as in the titular compound, can act as synthetic handles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the diversification of the indene scaffold, which is a key strategy in medicinal chemistry for optimizing the biological activity of a lead compound. For instance, bromination of indene and its analogues has been shown to be a key step in the synthesis of various di- and tri-substituted indane derivatives. researchgate.netnih.gov

The acetate functionality, an ester of acetic acid, also plays a multifaceted role in chemical research. It is widely used as a protecting group for alcohols due to its ease of installation and removal under specific conditions. oup.comwikipedia.org By converting a reactive alcohol to a less reactive acetate ester, chemists can perform reactions on other parts of a molecule without unintended side reactions. oup.comyoutube.com The acetate group's stability in neutral to strongly basic environments makes it particularly useful. libretexts.org Beyond its role as a protecting group, the acetate moiety can influence a molecule's solubility and biological properties. In the context of brominated indenes, the introduction of an acetate group can be achieved through nucleophilic substitution, for example, by reacting a bromoindane with a source of acetate ions, such as silver acetate. researchgate.net

Research Gaps and Motivations for Studying 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate

This lack of specific data presents a clear research gap. The precise positioning of the two bromine atoms on the benzene (B151609) ring at positions 5 and 6 could impart unique electronic and steric properties to the molecule, potentially influencing its reactivity in cross-coupling reactions and its biological activity. A thorough study of this compound would involve:

Developing a reliable synthetic route: While a plausible synthesis can be inferred from related compounds—likely involving the bromination of 2,3-dihydro-1H-inden-2-ol followed by acetylation, or the bromination of 2,3-dihydro-1H-indene followed by functionalization—an optimized and characterized procedure is needed.

Comprehensive characterization: Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are required to fully elucidate its structure. X-ray crystallography would provide definitive proof of its three-dimensional structure.

Exploration of its reactivity: Investigating its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would establish its potential as a building block for more complex molecules.

Biological screening: Given the known biological activities of many indene derivatives, screening this compound and its subsequent derivatives for various biological activities would be a logical step. researchgate.netbeilstein-journals.orgacs.org

The study of this specific compound would not only fill a void in the chemical literature but also potentially provide a new, versatile intermediate for the synthesis of novel pharmaceuticals and functional materials. The unique substitution pattern offers an opportunity to explore structure-activity relationships within the broader class of brominated indene derivatives.

Structure

3D Structure

Properties

IUPAC Name |

(5,6-dibromo-2,3-dihydro-1H-inden-2-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2O2/c1-6(14)15-9-2-7-4-10(12)11(13)5-8(7)3-9/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJDULVOORVYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC(=C(C=C2C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dibromo 2,3 Dihydro 1h Inden 2 Yl Acetate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate (B1210297) reveals a logical pathway for its synthesis. The primary disconnection points are the ester linkage and the carbon-bromine bonds on the aromatic ring.

The initial disconnection breaks the ester bond, identifying 5,6-Dibromo-2,3-dihydro-1H-inden-2-ol and an acetylating agent (such as acetic anhydride (B1165640) or acetyl chloride) as the immediate precursors. This simplifies the target molecule into a functionalized indanol.

Precursor Synthesis and Functionalization Pathways

The synthesis of the target molecule hinges on the effective preparation and functionalization of the indane scaffold. This involves the synthesis of dihydro-1H-inden-2-ol derivatives and their subsequent bromination.

The synthesis of 2,3-dihydro-1H-inden-2-ol and its derivatives can be achieved through various established methods. One common approach involves the reduction of the corresponding indanone. For instance, 2-indanone (B58226) can be reduced to 2,3-dihydro-1H-inden-2-ol using a suitable reducing agent.

Another versatile method is the regio- and stereoselective synthesis from indene (B144670). This can involve epoxidation of the indene double bond followed by a Ritter reaction to introduce an amino group, which can then be converted to a hydroxyl group, yielding cis-1-aminoindan-2-ol. researchgate.net While this provides a substituted indanol, the fundamental strategy of functionalizing the five-membered ring is applicable.

The introduction of bromine atoms onto the indene or indane scaffold is a crucial step. The bromination of indane derivatives can be complex, yielding a mixture of products depending on the reaction conditions. tubitak.gov.tr For the synthesis of the target compound, electrophilic aromatic substitution on the benzene (B151609) ring of the 2,3-dihydro-1H-inden-2-ol precursor is required.

The specific placement of bromine at the 5- and 6-positions necessitates careful selection of brominating agents and catalysts. Typically, a Lewis acid catalyst is employed to facilitate the electrophilic aromatic bromination. The directing effects of the fused cyclopentyl ring and the hydroxyl group on the five-membered ring will influence the regioselectivity of the bromination. It is important to note that the reaction conditions must be controlled to favor aromatic substitution over potential reactions at the benzylic positions or the alcohol.

Studies on the bromination of related compounds, such as benz[f]indene, have shown that treatment with molecular bromine can lead to dibromo and tribromo derivatives. researchgate.net Similarly, photochemical bromination has been explored for indan-1-one derivatives. tubitak.gov.tr While these methods focus on different positions, they highlight the reactivity of the indane system towards brominating agents. tubitak.gov.trresearchgate.net

| Reaction | Reagents and Conditions | Products | Yield |

| Photobromination of 1-indanone | Bromine (4 equiv.), CCl4, 150 W projector lamp, room temp., 60 min | Complex mixture of 4 products | Not specified |

| Bromination of 2-methyl indanone | Bromine (4 equiv.) | Tribromo indanone, Dibromo indanone, Monobromo indandione | 53%, 20%, 20% |

| Bromination of benz[f]indene | 2.2 equiv. of bromine, refluxing CCl4, 150 W projector lamp, 12 h | Tribromobenz[f]indane and Tribromobenz[f]indene | 4% and 19% |

Esterification Reactions for Acetate Introduction

The final step in the synthesis is the introduction of the acetate group onto the hydroxyl function of the 5,6-Dibromo-2,3-dihydro-1H-inden-2-ol intermediate. This can be achieved through direct acetylation or transesterification.

Direct acetylation is a straightforward and common method for forming acetate esters. This typically involves reacting the alcohol with an acetylating agent in the presence of a base or an acid catalyst.

A common protocol involves the use of acetic anhydride with a base such as pyridine (B92270). For example, 2,4-dibromo-1-hydroxyindane was successfully converted to its acetate derivative in 95% yield by reacting it with acetic anhydride in pyridine. nih.gov This method is generally high-yielding and proceeds under mild conditions.

| Substrate | Reagents and Conditions | Product | Yield |

| 2,4-dibromo-1-hydroxyindane | Acetic anhydride, pyridine, room temp., 4 h | 1-acetate-2,4-dibromo-indane | 95% |

Transesterification is another viable method for the synthesis of acetate esters. This equilibrium-driven process involves the reaction of an alcohol with an ester in the presence of a catalyst. To drive the reaction towards the desired product, the alcohol by-product is typically removed.

| Reaction | Catalyst | Key Feature |

| Glycerol Transesterification | Acidic catalysts (e.g., sulfuric acid) | Ethyl acetate used as reactant and entrainer |

Catalytic Strategies for Ester Formation

The formation of the acetate ester from 5,6-dibromo-2,3-dihydro-1H-inden-2-ol can be achieved through various catalytic methods. The choice of catalyst and reaction conditions is crucial for achieving high yield and purity.

One of the most common methods for such an esterification is the acylation of the alcohol with acetic anhydride or acetyl chloride. This reaction is often catalyzed by a base, such as pyridine or a tertiary amine like triethylamine, which also serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid). A similar procedure has been reported for the synthesis of 2,4-dibromo-2,3-dihydro-1H-inden-1-yl acetate, where 2,4-dibromo-1-hydroxyindane was treated with acetic anhydride in pyridine. nih.gov

Alternatively, Lewis acids can be employed as catalysts. Copper(II) triflate (Cu(OTf)₂) has been shown to be an efficient catalyst for the acylation of alcohols under mild conditions. organic-chemistry.org This method offers the advantage of proceeding under neutral conditions, which can be beneficial if the substrate is sensitive to acidic or basic environments. Other Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), have also been utilized for intramolecular Friedel–Crafts reactions in the synthesis of indanone precursors, highlighting their utility in reactions involving the indane scaffold. beilstein-journals.org

Enzymatic catalysis presents a green and highly selective alternative. Lipases, for instance, are widely used for esterification and transesterification reactions. medcraveonline.com These biocatalysts operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity, which would be particularly advantageous if a specific stereoisomer of the target compound is desired. medcraveonline.com

The choice of catalyst will depend on factors such as the stability of the starting material, the desired purity of the product, and the scale of the reaction.

| Catalyst Type | Example Catalyst | Reagents | General Conditions |

| Base Catalysis | Pyridine, Triethylamine | Acetic Anhydride, Acetyl Chloride | Room temperature or gentle heating |

| Lewis Acid Catalysis | Copper(II) triflate (Cu(OTf)₂) | Acetic Anhydride | Mild conditions, typically in a solvent like CH₂Cl₂ organic-chemistry.org |

| Enzymatic Catalysis | Lipase (B570770) (e.g., Novozym 435) | Acetic Acid or an acetate ester (for transesterification) | Mild temperature, often in an organic solvent |

Stereochemical Control in Synthesis

The 2-position of the indane ring in 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate is a stereocenter. Therefore, controlling the stereochemistry during its synthesis is a critical aspect, leading to either a racemic mixture or an enantiomerically enriched product.

Achieving stereocontrol in the synthesis of substituted indanes often begins with the stereoselective synthesis of the indene or indanone precursor. nih.govacs.org A variety of asymmetric methods have been developed for this purpose. For instance, enantioselective reduction of a corresponding indanone can produce a chiral indanol, which can then be esterified to the target acetate. nih.gov Catalytic asymmetric hydrogenation or transfer hydrogenation using chiral catalysts are powerful tools for such transformations.

Transition-metal-catalyzed cyclization reactions are also prominent in constructing the indane skeleton with high stereocontrol. rsc.org For example, palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been used to synthesize chiral spiro-indenes. oaepublish.com While not directly applicable to the target molecule, these methodologies showcase the potential for creating stereocenters within the indane framework with high enantioselectivity.

Furthermore, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of indanes. rsc.org Chiral Brønsted acids, for example, have been used to catalyze asymmetric dearomatization reactions to form functionalized indenes. oaepublish.com

If the synthetic route yields a racemic mixture of this compound, resolution techniques can be employed to separate the enantiomers. A common approach is the resolution of the precursor alcohol, 5,6-dibromo-2,3-dihydro-1H-inden-2-ol.

This can be achieved by reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure carboxylic acid, to form a mixture of diastereomeric esters. libretexts.org These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. wikipedia.org Once separated, the diastereomeric esters can be hydrolyzed to yield the individual enantiomers of the alcohol, which can then be acetylated to the desired enantiopure acetate.

Alternatively, enzymatic resolution can be a highly efficient method. tudublin.ie A lipase can be used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated chromatographically.

Another powerful technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to their separation.

| Resolution Technique | Description | Key Considerations |

| Diastereomeric Salt Formation | Reaction of the racemic precursor alcohol with a chiral acid to form separable diastereomeric esters. libretexts.orgwikipedia.org | Requires a suitable chiral resolving agent and often involves multiple steps (esterification, separation, hydrolysis). |

| Enzymatic Resolution | Use of an enzyme (e.g., lipase) to selectively react with one enantiomer of the precursor alcohol. tudublin.ie | High selectivity is possible under mild conditions. The choice of enzyme and reaction conditions is crucial. |

| Chiral Chromatography | Direct separation of the enantiomers using a chromatography column with a chiral stationary phase. | Can be highly effective for both analytical and preparative separations, but can be costly for large-scale applications. |

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the esterification reaction, a systematic study would involve screening different catalysts, solvents of varying polarity, and temperatures. For instance, in a base-catalyzed acetylation with acetic anhydride, the reaction might be optimized by comparing different bases (e.g., pyridine, triethylamine, DMAP) and their concentrations. The temperature can be varied from room temperature to reflux to find the optimal balance between reaction rate and the formation of byproducts.

The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Upon completion, the purification of the product, typically through column chromatography or recrystallization, is another critical step that influences the final yield and purity.

Scalability Considerations for Synthetic Procedures

Scaling up the synthesis of this compound from a laboratory scale to a larger, potentially industrial, scale introduces several challenges. rsc.org The chosen synthetic route should be evaluated for its safety, cost-effectiveness, and environmental impact.

Reagents that are expensive, hazardous, or produce significant amounts of waste may be suitable for small-scale synthesis but problematic for large-scale production. For example, while a stoichiometric amount of a base like pyridine might be acceptable in the lab, on a larger scale, a catalytic amount of a more efficient catalyst would be preferable.

Heat management is another crucial factor in scaling up, as exothermic reactions can become difficult to control in large reactors. The purification method also needs to be scalable. Column chromatography, while common in the lab, is often not practical for large quantities, and alternative methods like crystallization or distillation should be considered.

A robust and scalable synthesis would ideally involve a minimal number of steps, use readily available and inexpensive starting materials, and proceed with high yields and selectivity under safe and environmentally friendly conditions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton and carbon environments, and their spatial relationships.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the number and type of proton and carbon environments, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the complete molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate (B1210297), a COSY spectrum would be expected to show correlations between the methine proton at the C2 position and the methylene (B1212753) protons at the C1 and C3 positions. This confirms the connectivity within the five-membered ring of the indane core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom that bears protons. For instance, the signal for the proton at C2 would correlate with the C2 carbon signal, and the acetate methyl protons would correlate with the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different parts of the molecule. Key expected correlations would include the protons of the acetate methyl group showing a correlation to the carbonyl carbon of the acetate function, as well as to the C2 carbon. Furthermore, the benzylic protons at C1 and C3 would show correlations to aromatic carbons, helping to confirm the fusion of the cyclopentane (B165970) and benzene (B151609) rings.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate (Note: These are estimated chemical shift values based on typical functional group ranges. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations (with Protons at) | Expected HMBC Correlations (with Carbons at) |

| H/C-1 | ~3.0-3.4 (2H, m) | ~38 | H-2, H-1 | C-2, C-3, C-7a, C-4 |

| H/C-2 | ~5.2-5.5 (1H, m) | ~75 | H-1, H-3 | C-1, C-3, Acetate C=O |

| H/C-3 | ~3.0-3.4 (2H, m) | ~38 | H-2, H-3 | C-2, C-1, C-3a, C-7 |

| H/C-4 | ~7.5 (1H, s) | ~125 | None | C-5, C-6, C-7a, C-3 |

| C-5 | - | ~120 | - | - |

| C-6 | - | ~120 | - | - |

| H/C-7 | ~7.4 (1H, s) | ~128 | None | C-6, C-5, C-3a, C-1 |

| C-3a | - | ~142 | - | - |

| C-7a | - | ~144 | - | - |

| Acetate CH₃ | ~2.1 (3H, s) | ~21 | None | Acetate C=O, C-2 |

| Acetate C=O | - | ~170 | - | - |

As of the current literature, solid-state NMR (ssNMR) studies for this compound have not been reported. If such studies were conducted, they could provide valuable information that is inaccessible from solution-state NMR. Specifically, ssNMR can probe the local environment of atoms within a crystal lattice, offering insights into intermolecular packing, the presence of different crystalline forms (polymorphism), and the dynamics of the molecule in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups, making these methods excellent for structural confirmation.

The key functional groups in this compound would produce distinct signals:

Ester Group: A strong absorption band corresponding to the C=O (carbonyl) stretch is expected in the IR spectrum.

Aromatic Ring: C-H stretching vibrations on the benzene ring and C=C stretching vibrations within the ring would be observable.

Aliphatic Groups: C-H stretching and bending vibrations from the methylene (CH₂) and methine (CH) groups of the dihydroindene core would be present.

Carbon-Bromine Bonds: The C-Br stretching vibrations typically appear in the fingerprint region of the spectrum at lower wavenumbers.

Interactive Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Ester (Acetate) | C=O Stretch | 1735 - 1750 |

| Ester (Acetate) | C-O Stretch | 1200 - 1250 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aliphatic CH, CH₂ | C-H Stretch | 2850 - 3000 |

| Bromoalkane | C-Br Stretch | 500 - 650 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the unambiguous determination of its elemental composition. For C₁₁H₁₀Br₂O₂, HRMS would confirm this molecular formula by matching the experimental mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm). A crucial feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pattern of three peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision with an inert gas. Analyzing the resulting fragment ions provides detailed structural information. For this compound, a plausible fragmentation pathway would involve the initial loss of the acetate group or related neutral molecules.

Interactive Table 3: Plausible Mass Fragments and Their Proposed Structures

| m/z (for ⁷⁹Br) | Proposed Formula | Proposed Fragment Identity |

| 331.91 | C₁₁H₁₀⁷⁹Br₂O₂ | [M]⁺ (Molecular Ion) |

| 272.90 | C₉H₇⁷⁹Br₂ | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 288.93 | C₁₁H₁₀⁷⁹BrO₂ | [M - Br]⁺ (Loss of a bromine radical) |

| 229.98 | C₉H₈⁷⁹BrO | [M - Br - COCH₃]⁺ |

| 193.99 | C₉H₇⁷⁹Br | [M - CH₃COOH - Br]⁺ |

| 43.02 | C₂H₃O | [CH₃CO]⁺ (Acylium ion) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

No single crystal X-ray diffraction studies for this compound have been found in the searched literature. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

Single Crystal X-ray Diffraction Studies

Data not available.

Supramolecular Interactions in the Solid State

Without crystallographic data, a discussion of the supramolecular interactions, such as hydrogen or halogen bonding, and crystal packing is not possible.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)

No published chiroptical spectroscopy data, such as circular dichroism spectra, for this compound could be located. This information would be necessary to discuss its stereochemical assignment if the molecule is chiral.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which dictate the molecule's reactivity and properties.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate (B1210297), a DFT study would typically involve:

Geometry Optimization: Finding the lowest energy arrangement of the atoms.

Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity and kinetic stability.

Electron Density and Charge Distribution: Mapping the electron density to understand how charge is distributed across the molecule. This helps in identifying electrophilic and nucleophilic sites. For instance, the electronegative bromine and oxygen atoms would be expected to have a partial negative charge.

Conformational Analysis using Computational Methods

The three-dimensional shape of a molecule is critical to its function and interactions. Computational methods are essential for exploring the different possible conformations and their relative energies.

Potential Energy Surface Mapping

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate, this would involve systematically changing key dihedral angles (torsion angles) within the molecule, particularly around the five-membered ring and the acetate group, and calculating the energy at each point. This process identifies the most stable conformations (energy minima) and the energy barriers to interconversion between them (saddle points).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation for this compound would involve:

Assigning initial positions and velocities to all atoms.

Calculating the forces on each atom using a force field or a quantum mechanical method.

Solving Newton's equations of motion to update the positions and velocities over a small time step.

Repeating this process for thousands or millions of steps.

This simulation would reveal how the molecule moves and flexes at a given temperature, providing insight into its conformational flexibility and the accessibility of different shapes.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the appearance of an IR spectrum. This helps in identifying the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for ¹H and ¹³C atoms. This is a powerful tool for structure elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions and predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

While the frameworks for these computational studies are well-established, their specific application to this compound has not been reported in the available scientific literature. Therefore, no data tables or detailed research findings for this specific compound can be presented.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure verification and elucidation. Techniques such as Density Functional Theory (DFT) and various machine learning models are often employed to calculate the expected chemical shifts for ¹H and ¹³C nuclei. nih.govrashatwi.comresearchgate.net This allows for a direct comparison between theoretical and experimental spectra, aiding in the assignment of complex structures. For this compound, no studies detailing such computational NMR predictions have been published. While experimental NMR data exists for isomers like 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate, this information is not transferable for predictive analysis of the 5,6-dibromo isomer. nih.gov

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are instrumental in interpreting infrared (IR) and Raman spectra. These calculations, typically performed using quantum chemistry software, can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. nih.gov This information is crucial for identifying functional groups and understanding the molecule's vibrational properties. To date, no vibrational frequency calculations for this compound have been reported in the scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for investigating the step-by-step processes of chemical reactions. By mapping the potential energy surface of a reaction, chemists can gain a deeper understanding of reaction pathways, identify key intermediates, and predict reactivity.

Transition State Identification for Synthetic Pathways

The identification of transition states is a primary goal of reaction mechanism studies. These high-energy structures represent the bottleneck of a reaction, and their properties determine the reaction rate. Computational methods can be used to locate and characterize transition states, providing valuable information for optimizing synthetic routes. No research has been published on the identification of transition states for synthetic pathways involving this compound.

Energy Barrier Calculations for Reactivity

Once a transition state is identified, its energy relative to the reactants can be calculated, yielding the activation energy or energy barrier of the reaction. researchgate.net This is a critical parameter for predicting the feasibility and kinetics of a chemical process. There are currently no published studies that report on the calculation of energy barriers for reactions involving this compound.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netekb.eg It is frequently used in drug discovery to understand how a ligand might interact with a biological target. As there are no reported non-clinical applications for this compound that would necessitate such studies, no molecular docking or ligand-receptor interaction research is available for this compound.

Chemical Reactivity and Derivatization Strategies

Reactions of the Acetate (B1210297) Functional Group

The acetate group (-OAc) is a classic ester functionality that can undergo several fundamental reactions, primarily involving nucleophilic acyl substitution. These transformations are key to modifying the oxygen-containing substituent at the 2-position of the dihydroindene core.

Hydrolysis and Saponification Kinetics

The hydrolysis of the acetate ester in 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate can proceed under both acidic and basic conditions to yield the corresponding alcohol, 5,6-Dibromo-2,3-dihydro-1H-inden-2-ol.

Under neutral or acidic conditions, the reaction is known as hydrolysis. The neutral hydrolysis of esters is generally slow but can be catalyzed by the presence of acid. cdnsciencepub.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of acetic acid.

Transesterification and Ester Exchange Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this allows for the conversion of the acetate group into other ester functionalities (e.g., propionate, benzoate) by reaction with the corresponding alcohol in the presence of a suitable catalyst.

Enzyme-mediated transesterification offers a mild and often highly selective alternative to chemical catalysis. Lipases are commonly used for such transformations, which can proceed with high enantiomeric excess, making it a valuable method in asymmetric synthesis. This approach allows for the preparation of optically active esters from a racemic starting material.

Reactions of the Bromine Substituents

The two bromine atoms on the aromatic ring are key handles for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to building molecular complexity on the benzene (B151609) portion of the dihydroindene scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The bromine atoms of this compound serve as excellent electrophilic partners in these transformations.

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com This reaction is highly versatile, tolerates a wide range of functional groups, and is a robust method for forming new aryl-aryl or aryl-vinyl bonds. youtube.comnih.gov By using stoichiometric control, it is possible to achieve either mono- or di-substitution on the dibrominated ring.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically yielding a substituted olefin. organic-chemistry.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.govbeilstein-journals.orgscielo.br While high temperatures are often required, modern catalytic systems can operate under milder conditions. nih.govorganic-chemistry.org

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. wikipedia.orgnrochemistry.comlibretexts.org Copper-free protocols have also been developed. ucsb.edu For di-substituted aryl halides, the regioselectivity of the reaction can often be controlled, with the more reactive halide (typically iodide over bromide) reacting first. libretexts.org

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ or Ar'-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, K₃PO₄ | Aryl-Aryl' |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂/P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | Aryl-Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Diisopropylamine | Aryl-Alkyne |

Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN2 reactions, the classic backside attack is impossible on an aromatic ring. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org

The aromatic ring of this compound lacks such strong activating groups. The bromine atoms themselves are deactivating, and the fused dihydro-cyclopentyl ring is weakly electron-donating. Consequently, the compound is expected to be unreactive towards traditional SNAr reactions under standard conditions. libretexts.orgnih.gov Forcing conditions, such as very high temperatures and the use of extremely strong nucleophiles or bases, might lead to reaction, but this could potentially proceed through an alternative elimination-addition (benzyne) mechanism rather than a pure SNAr pathway. youtube.com Recent developments have explored SNAr reactions on non-activated aryl halides, but these often require specialized conditions like photoredox or electrophotocatalysis. nih.gov

Grignard Reagent and Organolithium Chemistry

The bromine atoms on the aromatic ring can be converted into highly reactive organometallic species, such as Grignard reagents or organolithium compounds. These transformations invert the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile and a strong base. libretexts.orgmasterorganicchemistry.com

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ether solvent (like THF or diethyl ether) would initiate the formation of a Grignard reagent (R-MgBr). masterorganicchemistry.comwisc.edu It is possible to form either a mono- or di-Grignard reagent depending on the stoichiometry of the magnesium used.

Organolithium Formation: Similarly, reaction with an alkyllithium reagent (typically n-BuLi or t-BuLi) at low temperatures can induce a lithium-halogen exchange to form the corresponding organolithium species (R-Li). wikipedia.org

A critical consideration for these reactions is the presence of the acetate functional group. Both Grignard and organolithium reagents are strong bases and nucleophiles and are generally incompatible with esters. libretexts.org They will readily attack the ester carbonyl group. nih.govudel.edu In the case of the target molecule, the formation of an organometallic species at one of the bromine positions would likely lead to rapid intermolecular or intramolecular attack on the acetate group of another molecule or the same molecule, leading to a complex mixture of products. udel.edumasterorganicchemistry.comstackexchange.com Therefore, to successfully utilize Grignard or organolithium chemistry at the aromatic positions, the acetate group would first need to be hydrolyzed to the alcohol and then protected with a group that is stable to these highly reactive organometallic reagents (e.g., as a silyl (B83357) ether).

Reactions of the Dihydro-1H-indene Scaffold

The dihydro-1H-indene (or indane) scaffold is a versatile building block in organic synthesis. researchgate.net Its reactivity is primarily centered around the aromatic ring, the benzylic positions (C1 and C3), and the cyclopentane (B165970) ring. Various synthetic methods have been developed to construct and functionalize this core structure, including intramolecular Friedel-Crafts reactions, palladium-catalyzed C-H alkylations, and nickel-catalyzed carboannulation reactions. sci-hub.ruorganic-chemistry.org These established methods provide a foundation for predicting the reactivity of substituted indanes like this compound.

The primary sites for functionalization on this compound are the two bromine atoms on the benzene ring. These positions are highly susceptible to transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups. rhhz.net

Sonogashira Coupling: Coupling with terminal alkynes to form aryl-alkyne structures. researchgate.net

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines. rhhz.net

Stille Coupling: Reaction with organostannanes.

The presence of two bromine atoms allows for sequential or selective coupling reactions, enabling the synthesis of unsymmetrically substituted derivatives. semanticscholar.org This stepwise functionalization is critical for creating complex and diverse molecular architectures.

Another key functional handle is the acetate group at the C2 position. It can be readily hydrolyzed to the corresponding alcohol, 2-hydroxy-5,6-dibromo-2,3-dihydro-1H-indene. This alcohol can then undergo a range of transformations:

Oxidation to the corresponding ketone, 5,6-dibromo-2,3-dihydro-1H-inden-2-one.

Esterification or etherification with various partners to introduce different functional groups.

Conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-6-bromo-2,3-dihydro-1H-inden-2-yl acetate |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N) | 5-Alkynyl-6-bromo-2,3-dihydro-1H-inden-2-yl acetate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base (e.g., NaOtBu) | 5-Amino-6-bromo-2,3-dihydro-1H-inden-2-yl acetate |

| Hydrolysis | Acid or Base (e.g., NaOH, HCl) | 5,6-Dibromo-2,3-dihydro-1H-inden-2-ol |

| Oxidation (of alcohol) | Oxidizing agent (e.g., PCC, Swern) | 5,6-Dibromo-2,3-dihydro-1H-inden-2-one |

Oxidative and reductive reactions can further modify the dihydro-1H-indene scaffold. For the alcohol derivative obtained after hydrolysis, oxidation to the ketone provides a key intermediate for further reactions, such as Grignard additions or reductive aminations. sci-hub.ru

Reductive transformations can target either the bromine substituents or the acetate functional group. Catalytic hydrogenation or treatment with reducing agents can lead to hydrodebromination, sequentially removing the bromine atoms to yield monobromo or fully debrominated indane derivatives. The acetate group itself is generally stable to catalytic hydrogenation but can be reduced to the corresponding alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This provides an alternative route to the 2-hydroxy derivative.

| Transformation | Reagents and Conditions | Potential Product |

| Oxidation | ClO₂, VO(acac)₂ catalyst | Thiosulfonates or sulfonic acids (from thiol precursors) mdpi.com |

| Reductive Dehalogenation | H₂, Pd/C | 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate |

| Acetate Reduction | LiAlH₄, THF | 5,6-Dibromo-2,3-dihydro-1H-inden-2-ol nih.gov |

Exploration of Novel Derivatives and Analogues

The synthetic handles on this compound make it an excellent starting material for creating novel derivatives and analogues. nih.govnih.gov The ability to perform selective and sequential reactions allows for the systematic modification of the molecule to explore its potential in various applications.

A key strategy for generating complexity is the synthesis of polyfunctionalized derivatives. This involves combining several of the reactions mentioned above in a multi-step sequence. For instance, one could perform a selective Suzuki coupling at the C5 position, followed by a Sonogashira coupling at the C6 position. The resulting diaryl, alkynyl-substituted compound could then undergo hydrolysis of the acetate, followed by oxidation to the ketone. This ketone could then be subjected to a Wittig reaction to introduce a new carbon-carbon double bond, yielding a highly complex and functionalized indene (B144670) derivative. The development of such protocols is essential for accessing novel chemical space. organic-chemistry.orgorganic-chemistry.org

The derivatization strategies discussed are highly amenable to combinatorial chemistry and the parallel synthesis of compound libraries. nih.gov By employing a range of different coupling partners (e.g., a diverse set of boronic acids for Suzuki couplings, various amines for Buchwald-Hartwig aminations) in a systematic manner, a large library of analogues can be rapidly synthesized.

This approach is particularly valuable in drug discovery, where the generation of a diverse library of related compounds is crucial for screening and identifying lead candidates. nih.govnih.gov The dihydro-1H-indene scaffold, with its defined three-dimensional structure, serves as an excellent template for creating focused libraries designed to interact with specific biological targets. nih.gov The development of efficient and practical synthetic procedures for creating these libraries is a significant goal in modern medicinal chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate (B1210297), featuring two bromine atoms on the aromatic ring and an acetate group on the five-membered ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The differential reactivity of these functional groups could allow for sequential and site-selective modifications.

Precursor for Advanced Synthetic Scaffolds

The dibrominated indane framework is a potential precursor for a variety of advanced synthetic scaffolds. The bromine atoms can be readily converted into other functional groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This would allow for the introduction of aryl, alkyl, or alkynyl substituents, leading to the construction of elaborate molecular architectures.

Furthermore, the acetate group can be hydrolyzed to the corresponding alcohol, which can then be oxidized to a ketone or used as a handle for further functionalization. The combination of these transformations could lead to the synthesis of diverse and complex polycyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Building Block for Molecular Probes and Reagents

The inherent functionalities of 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate make it a potential building block for the synthesis of molecular probes and specialized reagents. The bromine atoms could serve as attachment points for fluorophores, quenchers, or affinity tags through appropriate chemical transformations. The resulting molecules could be designed to interact with specific biological targets or to sense particular chemical environments.

Contributions to Catalyst Design and Ligand Development

The rigid indane backbone and the presence of multiple functionalization points suggest that this compound could serve as a precursor in the development of novel catalysts and ligands.

Precursor for Chiral Ligands in Asymmetric Catalysis

By leveraging the stereocenter at the 2-position of the indane ring, this compound could be a starting material for the synthesis of chiral ligands. Enantiomerically pure forms of the corresponding alcohol could be derivatized with phosphine, amine, or other coordinating groups. The resulting chiral ligands could then be complexed with transition metals to create catalysts for asymmetric transformations, which are crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Supports for Heterogeneous Catalysts

The dibromo functionality offers a pathway to immobilize the indane scaffold onto solid supports, such as polymers or silica (B1680970) gel. This could be achieved through polymerization of a derivatized monomer or by grafting the molecule onto a pre-functionalized surface. The resulting material could then be further modified to incorporate catalytically active metal centers, leading to the development of heterogeneous catalysts. These catalysts offer advantages in terms of ease of separation and recyclability.

Integration into Polymer Chemistry and Advanced Materials

The presence of two reactive bromine atoms on the aromatic ring of this compound makes it a potential monomer for the synthesis of novel polymers and advanced materials. Through polycondensation reactions, such as Suzuki or Stille polycoupling, polymers with an indane-containing backbone could be synthesized.

The properties of these polymers could be tuned by the choice of the co-monomer and by post-polymerization modifications of the acetate group. Such materials could exhibit interesting thermal, optical, or electronic properties, making them candidates for applications in areas such as organic electronics or high-performance plastics.

Despite a comprehensive search for scientific literature and data, there is no specific information available regarding the applications of the chemical compound This compound in the requested fields of advanced organic synthesis and materials science.

Extensive database searches for this particular compound did not yield any published research detailing its use as a monomer for functional polymer synthesis, as a component in optoelectronic materials, or as a modifier for surface chemistry.

Therefore, this article cannot be generated as per the provided outline and instructions due to the lack of available scientific evidence and research findings for the specified applications of "this compound".

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance efficiency. mdpi.comnih.govrsc.org The synthesis of 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate (B1210297) and its derivatives currently likely relies on traditional bromination and acetylation methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and eco-friendly synthetic protocols.

Key Research Objectives:

Catalytic Bromination: Investigating the use of heterogeneous or homogeneous catalysts for the regioselective bromination of 2,3-dihydro-1H-inden-2-yl acetate would be a significant advancement. mdpi.com This could involve the use of metal-based catalysts or organocatalysts that can be recycled and operate under milder conditions.

Enzymatic Acetylation: The use of lipases or other ester-forming enzymes for the acetylation of 5,6-dibromo-2,3-dihydro-1H-inden-2-ol could offer a highly selective and environmentally benign alternative to chemical methods. rsc.org

Solvent-Free Reactions: Exploring solvent-free reaction conditions, such as ball milling or microwave-assisted synthesis, could drastically reduce the use of volatile organic compounds (VOCs). labmanager.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future routes should be evaluated based on their atom economy. mdpi.com

A comparative table of potential green synthetic approaches is presented below:

| Synthetic Step | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |

| Bromination | Molecular Bromine (Br₂) | Catalytic bromination with HBr and an oxidant | Higher selectivity, reduced use of hazardous Br₂, potential for catalyst recycling |

| Acetylation | Acetic Anhydride (B1165640)/Pyridine (B92270) | Enzymatic acetylation | High selectivity, mild reaction conditions, biodegradable catalyst |

| Overall Process | Solution-based reactions | Mechanochemical synthesis (ball milling) | Reduced or no solvent use, potentially faster reaction times, energy efficiency |

Investigation of Photoinduced Reactivity and Transformations

The presence of bromine atoms on the aromatic ring of 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate suggests a rich potential for photoinduced reactivity. Halogenated aromatic compounds are known to undergo a variety of photochemical transformations, which could be harnessed for the synthesis of novel derivatives or the development of photoresponsive materials. mdpi.comresearchgate.nettubitak.gov.trrsc.orgrug.nlnih.govscispace.com

Potential Photoinduced Reactions to Explore:

Photodebromination: Irradiation with UV light could lead to the homolytic cleavage of the carbon-bromine bonds, forming radical intermediates. These radicals could then be trapped by various reagents to introduce new functional groups.

Photoisomerization: While the dihydroindene core is saturated, photoinduced isomerization of substituents or conformational changes could be possible, potentially leading to materials with switchable properties.

Photo-oxidation/reduction: In the presence of suitable sensitizers or quenchers, the compound could undergo photo-oxidative or photo-reductive processes, leading to new chemical entities.

Research in this area would involve systematic irradiation of the compound under various conditions (wavelength, solvent, additives) and detailed analysis of the photoproducts.

Exploration of Solid-State Reactivity and Mechanochemistry

The solid-state reactivity of organic compounds can differ significantly from their solution-phase behavior, offering opportunities for stereospecific synthesis and the formation of unique crystal polymorphs. protoxrd.com Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field of green chemistry that is particularly well-suited for solid-state transformations. nih.govresearchgate.netcolab.wscolab.wsresearchgate.netnih.govnih.gov

Future Research Directions in Solid-State Chemistry:

Mechanochemical Synthesis: The synthesis of this compound itself could be achieved through mechanochemical methods, potentially leading to different polymorphs with distinct physical properties.

Solid-State Photoreactions: Investigating the photoinduced reactivity of the crystalline compound could reveal topochemically controlled reactions, where the crystal packing dictates the stereochemistry of the products.

Co-crystallization and Solid-State Derivatization: Co-grinding the title compound with other molecules could lead to the formation of co-crystals with tailored properties. Furthermore, solid-state reactions with other solid reagents could be explored for derivatization without the need for solvents.

Advanced Studies on Supramolecular Assembly and Self-Organization

The bromine atoms in this compound can act as halogen bond donors, a type of non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. rsc.orghhu.de Understanding and controlling the self-organization of this molecule could lead to the development of new materials with ordered structures and interesting properties.

Key Areas for Investigation:

Halogen Bonding: Systematic studies of the halogen bonding capabilities of the compound with various halogen bond acceptors would be crucial. This could involve co-crystallization experiments and analysis of the resulting crystal structures.

Crystal Polymorphism: Investigating the different crystalline forms (polymorphs) that the compound can adopt is important, as different polymorphs can have different physical properties, such as solubility and melting point.

Self-Assembled Monolayers (SAMs): The formation of self-assembled monolayers on various surfaces could be explored, which might have applications in surface modification and nanotechnology.

The table below summarizes the key intermolecular interactions that could drive the supramolecular assembly of this compound:

| Interaction Type | Potential Role in Assembly |

| Halogen Bonding (C-Br···X) | Directional interactions leading to predictable packing motifs. |

| π-π Stacking | Interactions between the aromatic rings contributing to crystal packing. |

| van der Waals Forces | General attractive forces influencing molecular packing. |

| Dipole-Dipole Interactions | Arising from the polar acetate group, contributing to the overall crystal lattice energy. |

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry provides powerful tools for the in silico design and prediction of the properties of new molecules, thereby guiding and accelerating experimental research. researchgate.netresearchgate.netresearchgate.netnih.govrsc.org Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and chemical properties of this compound and its hypothetical derivatives.

Computational Studies to be Undertaken:

Electronic Structure Analysis: DFT calculations can provide insights into the molecular orbital energies (HOMO, LUMO), electron density distribution, and electrostatic potential, which are crucial for understanding the compound's reactivity and potential applications in electronics.

Property Prediction: Computational models can be used to predict properties such as solubility, stability, and spectroscopic signatures (NMR, IR, UV-Vis) of the title compound and its derivatives.

Design of Functional Derivatives: By systematically modifying the structure in silico (e.g., by replacing the bromine atoms with other halogens or introducing different functional groups), it is possible to design new derivatives with tailored properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as pharmaceutical intermediates.

Application in Emerging Areas of Chemical Technology

The unique structural features of this compound, including the indenyl core, the bromine substituents, and the acetate group, make it a promising candidate for a variety of applications in emerging areas of chemical technology. researchgate.netwikipedia.orgnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Potential Application Areas:

Precursor for Catalysts: The indenyl ligand is known to form stable complexes with transition metals, and these complexes often exhibit high catalytic activity (the "indenyl effect"). wikipedia.orgnih.govresearchgate.net The title compound could serve as a precursor for the synthesis of novel indenyl-metal catalysts for various organic transformations.

Functional Materials: The photoresponsive nature of the C-Br bonds and the potential for supramolecular assembly could be exploited in the development of smart materials, such as photo-switchable devices or sensors. mdpi.comrsc.orgrug.nlnih.govscispace.com

Pharmaceutical Scaffolding: The indane scaffold is present in a number of biologically active molecules. nih.gov The dibromo-functionalization provides handles for further chemical modification, making this compound a potential intermediate in the synthesis of new pharmaceutical agents. nih.gov

Polymer Science: The molecule could be incorporated as a monomer or a functional additive in polymers to impart specific properties, such as flame retardancy (due to the bromine content) or photo-responsiveness.

The table below lists the key structural features and their potential relevance to emerging applications:

| Structural Feature | Potential Application Relevance |

| Indenyl Core | Ligand for transition metal catalysts, scaffold for pharmaceuticals. |

| Dibromo-substitution | Handles for further functionalization, potential for photo-induced reactions, flame retardant properties. |

| Acetate Group | Can be hydrolyzed to a hydroxyl group for further reactions, influences solubility and crystal packing. |

Q & A

Q. What are the optimal synthetic routes for 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : A reflux-based approach using acetic acid as a solvent and sodium acetate as a catalyst is commonly employed for analogous indene derivatives . To optimize yield, use a factorial design to test variables like temperature (80–120°C), reaction time (3–8 hours), and molar ratios of brominating agents. Monitor reaction progress via TLC or HPLC. For bromination steps, consider using N-bromosuccinimide (NBS) in carbon tetrachloride under controlled light conditions to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and spectra to confirm substitution patterns (e.g., bromine positions) and acetate group integrity.

- FTIR : Verify ester carbonyl stretches (~1740 cm) and C-Br vibrations (600–800 cm).

- HPLC-MS : Use reverse-phase C18 columns with a methanol/water gradient (70:30 to 95:5) for purity assessment. Retention time and mass-to-charge ratio (m/z ~351 for [M+H]) confirm identity .

Q. What solvent systems are recommended for recrystallization, given the compound’s solubility profile?

- Methodological Answer : Based on analogs, the compound is slightly soluble in chloroform, methanol, and DMSO . For recrystallization:

- Step 1 : Dissolve crude product in minimal warm DMSO.

- Step 2 : Add chloroform dropwise until cloudiness appears.

- Step 3 : Cool to 4°C for 12 hours. Filter and wash with cold methanol.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of bromine substitution on bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with mono-bromo (5- or 6-position) and non-brominated variants. Use Suzuki coupling for selective debromination .

- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cytotoxicity models (e.g., IC in cancer cell lines). Bromine’s electronegativity may enhance binding affinity via halogen bonding, as seen in indene-based kinase inhibitors .

Q. What computational strategies can predict regioselectivity in bromination or subsequent functionalization?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and identify favored bromination sites (e.g., C5 vs. C6) based on aromatic stabilization energies.

- Machine Learning : Train models on existing indene bromination data to predict optimal reaction conditions. Tools like ICReDD’s quantum-chemical reaction path searches can narrow experimental parameters .

Q. How should researchers address contradictions in reported solubility or stability data?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere).

- Advanced Analytics : Use dynamic vapor sorption (DVS) to assess hygroscopicity and differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate) to identify trends in substituent effects .

Q. What methodologies enable efficient scale-up from milligram to gram-scale synthesis while minimizing impurities?

- Methodological Answer :

- Flow Chemistry : Use microreactors for bromination steps to enhance heat transfer and reduce side reactions.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Separation Optimization : Employ centrifugal partition chromatography (CPC) with heptane/ethyl acetate/ethanol/water (5:5:5:5) for high-purity isolation .

Key Considerations for Experimental Design

- Contradiction Management : When conflicting data arise, prioritize peer-reviewed studies over supplier-generated reports. For example, stability claims in commercial catalogs (e.g., room-temperature shipping ) should be validated via accelerated stability testing (40°C/75% RH for 4 weeks).

- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling (e.g., COMSOL for reactor simulations ) and advanced analytics to reduce trial-and-error approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.